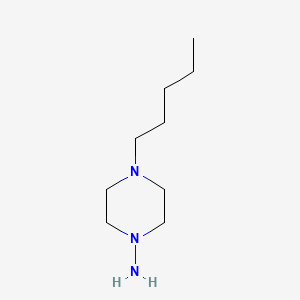

4-Pentylpiperazin-1-amine

Description

Historical Context and Evolution of Piperazine (B1678402) Core Scaffolds in Organic and Material Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions (1 and 4), has a rich history in chemical sciences. Initially recognized for its therapeutic properties as an anthelmintic agent in the 1950s, its utility has since expanded dramatically. researchgate.netnih.gov Today, the piperazine core is classified as a "privileged structure" in medicinal chemistry, a testament to its frequent appearance in a multitude of biologically active compounds. rsc.orgscispace.comnih.gov This scaffold is a key component in several blockbuster drugs, including the anticancer agent Imatinib (Gleevec) and Sildenafil (Viagra), which underscores its pharmacological significance. rsc.orgbohrium.com In 2012, an analysis revealed that 13 of the top 200 best-selling small molecule drugs featured a piperazine ring. rsc.org

The widespread use of the piperazine moiety stems from its advantageous physicochemical properties. The presence of two nitrogen atoms imparts a large polar surface area, relative structural rigidity, and the capacity for hydrogen bond donation and acceptance. nih.govbohrium.com These features often translate to improved water solubility and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for oral bioavailability. nih.govbohrium.com

Historically, synthetic modifications have predominantly focused on creating N1, N4-disubstituted piperazines, which account for approximately 83% of piperazine-containing drugs. rsc.org This has left the chemical space of carbon-substituted piperazines relatively unexplored, presenting new opportunities for structural diversity. rsc.org The evolution of synthetic methods, such as the development of palladium-catalyzed modular syntheses, has further broadened the accessibility and variety of piperazine derivatives for applications in both pharmaceutical and material sciences. bohrium.com

Significance of N-Aminopiperazine Functionality and Primary Amine Moieties in Contemporary Chemical Research

The introduction of an amino group onto one of the piperazine nitrogens, forming an N-aminopiperazine, creates a molecule with distinct and valuable reactivity. The parent compound, 1-aminopiperazine, is a vital building block in the synthesis of various pharmaceuticals, including antipsychotic, antihistaminic, and anti-inflammatory agents. ontosight.ai Its utility also extends to the production of industrial chemicals, dyes, and pigments. ontosight.ai

The significance of the N-aminopiperazine functionality lies in the primary amine moiety (-NH2) attached to a piperazine nitrogen. Primary amines are highly versatile functional groups in organic synthesis due to their nucleophilicity. wikipedia.orgmsu.edu This reactivity allows them to participate in a wide array of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. wikipedia.org

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, although this can sometimes lead to multiple alkylations. msu.edu

Reductive Amination: Reaction with aldehydes or ketones to form imines, which are then reduced to create more substituted amines. youtube.com

This inherent reactivity makes the primary amine a key handle for introducing molecular complexity. In recent research, N-aminopiperazine motifs have been incorporated into novel benzothiazinone-based derivatives being investigated as potent agents against Mycobacterium tuberculosis. bohrium.com While primary amines can react with nitrosating agents, they typically form highly unstable diazonium ions rather than stable nitrosamines, though the presence of secondary amine impurities can be a concern in this context. europa.euusp.org The unique combination of a piperazine ring and a primary amine group provides a powerful platform for developing new molecules in diverse areas of chemical research.

Positioning of 4-Pentylpiperazin-1-amine within Modern Synthetic Chemistry and its Unique Structural Features

This compound is an asymmetrically disubstituted piperazine derivative that embodies the structural features of both N-alkylation and N-amination. Its structure consists of a piperazine core, a primary amine group at the N1 position, and a five-carbon pentyl chain at the N4 position. This specific combination of functional groups positions it as a specialized building block within modern synthetic chemistry.

The unique structural features of this compound are:

Amphiphilicity: The molecule possesses a hydrophilic "head" composed of the piperazine ring and the polar primary amine, and a hydrophobic "tail" in the form of the non-polar pentyl group. This amphiphilic character can influence its solubility and its interaction with both polar and non-polar environments.

Orthogonal Reactivity: The two nitrogen atoms have distinct functionalities. The N1 nitrogen bears a primary amine, a potent nucleophile ready for a variety of coupling reactions. wikipedia.orgmsu.edu The N4 nitrogen is a tertiary amine, which is significantly less nucleophilic and more sterically hindered, but can still participate in reactions like salt formation. nih.gov This difference allows for selective, stepwise chemical modifications.

Modulated Basicity: The electron-donating pentyl group can subtly influence the basicity (pKa) of the piperazine nitrogens compared to the parent 1-aminopiperazine, which in turn can affect its reactivity and physiological properties.

While extensive research on this compound itself is not widely published, its properties can be extrapolated from its constituent parts. It serves as an example of how N-substituents can be used to fine-tune the properties of the N-aminopiperazine scaffold for specific synthetic goals.

Table 1: Physicochemical Properties of 1-Aminopiperazine and Related Compounds This interactive table allows for sorting and filtering of data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|---|

| Piperazine | 110-85-0 | C4H10N2 | 86.14 | Parent heterocyclic scaffold. researchgate.net |

| 1-Aminopiperazine | 4390-03-6 | C4H11N3 | 101.15 | Contains a reactive primary amine. ontosight.ai |

| This compound | Not Available | C9H21N3 | 171.29 | Combines a primary amine with a hydrophobic pentyl group. |

| N-Pentylpiperazine | 4318-42-7 | C9H20N2 | 156.27 | N-alkylated piperazine with a secondary amine. |

Scope and Objectives of Research on this compound: Addressing Synthetic Challenges and Investigating Reactivity Profiles

Research focused on this compound would logically pursue two main avenues: overcoming synthetic hurdles in its preparation and thoroughly characterizing its reaction profiles for use as a versatile chemical intermediate.

Addressing Synthetic Challenges: The synthesis of asymmetrically substituted piperazines like this compound requires a carefully planned strategy to ensure regioselectivity. Potential synthetic challenges and objectives include:

Selective N-functionalization: A primary challenge is the controlled, stepwise introduction of the pentyl group and the amino group. wiley.com One route could involve the alkylation of a mono-protected piperazine with a pentyl halide, followed by deprotection and subsequent amination of the second nitrogen. A common method for N-amination involves nitrosation followed by chemical reduction. researchgate.net

Avoiding Over-alkylation: The direct alkylation of amines can often lead to the formation of mixtures of more highly substituted products. msu.edu Research would aim to optimize reaction conditions (e.g., stoichiometry, temperature, choice of base) to favor the desired mono-pentylated product.

Protecting Group Strategies: The development of efficient syntheses would likely involve the use of orthogonal protecting groups. mdpi.com For instance, one nitrogen could be protected with a group like Boc (tert-butyloxycarbonyl), allowing the other nitrogen to be alkylated. Subsequent deprotection and amination would complete the synthesis.

Investigating Reactivity Profiles: Once synthesized, the objectives would shift to exploring the compound's synthetic utility.

Characterizing Primary Amine Reactivity: A key objective is to systematically study the reactions of the primary amine group. This would involve a range of transformations to understand how the N-pentylpiperazine framework influences its nucleophilicity and reactivity in reactions such as acylation, sulfonylation, and reductive amination. wikipedia.orgyoutube.com

Use as a Synthetic Building Block: Researchers would investigate its application as an intermediate in the construction of more complex molecules. The differential reactivity of its two distinct nitrogen centers could be exploited in multi-step syntheses to build libraries of compounds for screening in drug discovery or materials science. nih.gov

Exploring Ligand Capabilities: The presence of multiple nitrogen atoms makes it a candidate for use as a ligand in coordination chemistry, potentially forming complexes with transition metals for catalytic applications.

Table 2: Potential Reactions and Applications of this compound This interactive table outlines potential synthetic transformations.

| Reaction Type | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-Acyl-4-pentylpiperazin-1-amine | Synthesis of amides, potential bioactive molecules. wikipedia.org |

| Sulfonylation | Tosyl Chloride | N-Sulfonyl-4-pentylpiperazin-1-amine | Creation of sulfonamides, used in various drugs. wikipedia.org |

| Reductive Amination | Cyclohexanone (B45756), NaBH3CN | N-Cyclohexyl-4-pentylpiperazin-1-amine | Formation of complex secondary amines. youtube.com |

| Michael Addition | Methyl Acrylate | Ester-functionalized derivative | Introduction of new functional groups for further modification. |

| Buchwald-Hartwig Amination | Aryl Halide, Pd catalyst | N-Aryl-4-pentylpiperazin-1-amine | Synthesis of complex drug-like scaffolds. mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56964-24-0 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-pentylpiperazin-1-amine |

InChI |

InChI=1S/C9H21N3/c1-2-3-4-5-11-6-8-12(10)9-7-11/h2-10H2,1H3 |

InChI Key |

BQRRXMSJJWPXRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCN(CC1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Pentylpiperazin 1 Amine

Reactivity of the N-Amino Group (–NH2) in 4-Pentylpiperazin-1-amine

The chemical behavior of this compound is largely dictated by the presence of the N-amino group (-NH2). This primary amine, attached to a nitrogen atom within the piperazine (B1678402) ring, serves as a versatile functional group for a variety of chemical transformations. Its reactivity is characterized by the nucleophilic nature of the nitrogen atom, enabling it to participate in numerous reactions to form a diverse range of derivatives.

Nucleophilic Characteristics and Alkylation Reactions

The N-amino group of this compound possesses distinct nucleophilic properties due to the lone pair of electrons on the terminal nitrogen atom. This makes it a reactive center for forming new carbon-nitrogen bonds. One of the fundamental reactions exploiting this characteristic is N-alkylation.

Research on analogous structures, such as 1-amino-4-methylpiperazine (B1216902), has demonstrated that the N-amino group can be effectively alkylated. For instance, after forming a hydrazone by reacting with a ketone, the resulting compound can be deprotonated and subsequently alkylated using alkyl halides like propyl iodide or benzyl (B1604629) bromide. researchgate.net This two-step process highlights a powerful method for introducing alkyl chains onto the N-amino nitrogen, suggesting a similar pathway is viable for this compound.

Table 1: Examples of Alkylation Reactions with Piperazin-1-amine Derivatives

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product Class | Reference |

|---|---|---|---|

| Hydrazone of 1-amino-4-methylpiperazine | Propyl Iodide | N-Propylated Hydrazone | researchgate.net |

| Hydrazone of 1-amino-4-methylpiperazine | Benzyl Bromide | N-Benzylated Hydrazone | researchgate.net |

Acylation, Sulfonylation, and Carbamide Formation for Derivative Synthesis

The nucleophilic N-amino group is also highly susceptible to reactions with acylating and sulfonylating agents, leading to the formation of amides, sulfonamides, and related derivatives. These reactions are crucial for synthesizing a wide array of functionalized molecules.

Acylation: The reaction with acyl halides or acid anhydrides results in the formation of N-acyl derivatives. smolecule.com This process involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. For example, N-acyl-N-phenylpiperazines have been synthesized by treating the parent piperazine with an appropriate acid chloride in the presence of a base like triethylamine. nih.gov This general procedure is applicable for creating amide derivatives from this compound.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the N-amino group with sulfonyl chlorides, such as benzenesulfonyl chloride. msu.edu This reaction, often part of the Hinsberg test for distinguishing primary, secondary, and tertiary amines, results in a stable sulfonamide linkage. msu.edu The synthesis of sulfonamide 2.33 has been documented through the treatment of a piperazine derivative with phenylsulfonyl chloride. nih.gov

Carbamide Formation: Carbamides, or ureas, are formed when the N-amino group reacts with an isocyanate. The nitrogen atom attacks the electrophilic carbon of the isocyanate group. Alternatively, carbamates can be synthesized by reacting the amine with a chloroformate. nih.gov One-pot methods using reagents like carbonyldiimidazole in water provide an efficient route to ureas and carbamates from amine nucleophiles. organic-chemistry.org

These derivatization reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Table 2: Derivative Synthesis via the N-Amino Group

| Reaction Type | Reagent Class | Functional Group Formed | General Product | Reference |

|---|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Amide | N-Acyl-4-pentylpiperazin-1-amine | smolecule.comnih.gov |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | N-Sulfonyl-4-pentylpiperazin-1-amine | nih.govmsu.edu |

| Carbamide Formation | Isocyanates | Urea | N-Carbamoyl-4-pentylpiperazin-1-amine | organic-chemistry.org |

Condensation Reactions and Imine/Hydrazone Formation

The primary N-amino group of this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. smolecule.comevitachem.com Because the reacting amine is an N-amino group (a hydrazine (B178648) derivative), the resulting C=N double-bonded products are technically classified as hydrazones.

This reaction is typically carried out by heating the aminopiperazine with the aldehyde or ketone, often in an inert solvent. google.com The formation of the hydrazone linkage is a versatile tool in organic synthesis. For example, hydrazones derived from 1-amino-4-methylpiperazine and various ketones like 3-pentanone (B124093) and cyclohexanone (B45756) have been successfully synthesized and isolated. researchgate.net Similarly, studies have documented the synthesis of a wide range of hydrazones from 1-substituted-4-aminopiperazines by reacting them with various aromatic aldehydes and ketones. google.comconsensus.app

These hydrazone derivatives are not just stable final products; they can also serve as intermediates for further transformations. researchgate.net The C=N bond in hydrazones can act as a radical acceptor in subsequent reactions, highlighting their rich reactivity profile. beilstein-journals.org

Table 3: Examples of Hydrazone Formation from Piperazin-1-amine Derivatives

| Piperazine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 1-amino-4-methylpiperazine | 3-Pentanone | 1-methyl-4-((1-methylpropylidene)amino)piperazine | researchgate.net |

| 1-amino-4-methylpiperazine | Cyclohexanone | 1-(cyclohexylideneamino)-4-methylpiperazine | researchgate.net |

| 1-benzhydryl-4-aminopiperazine | Acetophenone | 1-benzhydryl-4-(α-methylbenzalamino)piperazine | google.com |

Oxidation and Reduction Chemistry of the N-Amino Functionality

The nitrogen atoms in the this compound structure can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The piperazine ring system, including its nitrogen atoms, can be oxidized to form N-oxides or other oxidized products using agents like hydrogen peroxide. smolecule.comsmolecule.com Specifically for piperazine-substituted compounds, enzymatic oxidation has been shown to preferentially occur at the piperazine nitrogen furthest from a bulky substituent on the other nitrogen. nih.gov In the case of this compound, this suggests the N-amino group or the N1 atom it's attached to could be susceptible to oxidation. The atmospheric oxidation of related cyclic imines, which can be formed from piperazine oxidation, has also been studied, indicating a complex degradation pathway involving aminyl radicals. acs.org

Reduction: While the N-amino group itself is not typically reduced, it is often introduced into the molecule by the reduction of a nitroso group (-N=O). The synthesis of 1-amino-4-substituted-piperazines frequently involves the reduction of a corresponding 1-nitroso-4-substituted-piperazine intermediate. google.com A common industrial method for preparing 1-amino-4-methylpiperazine is the hydrogenation of 1-methyl-4-nitrosopiperazine (B99963) using a metal catalyst like Palladium on carbon (Pd/C). google.com Furthermore, hydrazones formed from the N-amino group can undergo reduction. For example, hydrazones can be hydrogenated to form substituted hydrazines using reducing agents like sodium borohydride. acs.org

Reactivity of the Piperazine Nitrogen Atoms in this compound Derivatives

While the N-amino group is often the primary site of reactivity, the tertiary nitrogen atom at the N4 position (bearing the pentyl group) in derivatives of this compound can also participate in chemical reactions.

N-Alkylation and N-Acylation at the Tertiary Nitrogen Position

The N4 atom in this compound is a tertiary amine. While less nucleophilic than the primary N-amino group, it can still undergo reactions like N-alkylation and N-acylation, particularly after the more reactive N-amino group has been functionalized or protected.

N-Alkylation: The alkylation of the tertiary N4 position would lead to the formation of a quaternary ammonium (B1175870) salt. This reaction involves the nitrogen atom attacking an alkyl halide, resulting in a positively charged nitrogen center. The formation of quaternary ammonium cations is a known reaction for tertiary amines. msu.edu The presence of a bulky group on one nitrogen can influence the reactivity of the other, suggesting that the pentyl group at N4 would direct initial reactions to the N1-amino position. beilstein-journals.org However, subsequent alkylation at N4 is chemically feasible.

N-Acylation: While direct acylation of tertiary amines is not a standard transformation, reactions at the N4 position are often integral to the synthesis of such molecules. For instance, the synthesis of N-acyl-N-phenylpiperazines involves the acylation of a secondary amine on the piperazine ring. nih.gov In the context of building the this compound scaffold, a common synthetic route involves starting with a piperazine core and sequentially adding the functional groups. For example, the alkylation of piperazine with a pentyl group at one nitrogen, followed by the introduction of the amino group (or its precursor) at the other, is a plausible synthetic pathway. researchgate.net

Ring Transformations and Rearrangement Pathways

There is no specific information in the reviewed literature detailing ring transformations or rearrangement pathways for this compound. However, piperazine rings and other nitrogen-containing heterocycles can undergo various transformations under specific conditions. For instance, ring contraction of certain benzodiazepine (B76468) derivatives with primary amines can lead to the formation of benzimidazole (B57391) derivatives. researchgate.net Another example involves the intramolecular 1,3-dipolar cycloaddition of dihydroimidazolium ylides, which can lead to a cascade of reactions including eliminative ring-opening and recyclization to form complex polycyclic systems like hexahydropyrrolo[1,2,3-de]quinoxalines. electronicsandbooks.com Such transformations often require specific functionalization of the piperazine ring that may not be inherent to this compound itself but could potentially be engineered.

Stereochemical Considerations and Chiral Derivatization Approaches for this compound

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers. However, it can be used as a resolving agent or be derivatized with chiral reagents to introduce stereocenters.

The primary amine group (-NH2) of this compound is a key site for chiral derivatization. Chiral derivatizing agents (CDAs) react with the amine to form diastereomers, which can then be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net Common classes of CDAs for primary amines include those that form diastereomeric amides, carbamates, or imines.

Examples of Chiral Derivatizing Agents for Primary Amines:

| Chiral Derivatizing Agent (CDA) | Reaction Product | Analytical Method |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) | Diastereomeric DNP-amino acid derivatives | HPLC-UV, LC-MS nih.govbiorxiv.org |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Diastereomeric thioureas | HPLC, LC-MS nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Diastereomeric carbamates | HPLC, LC-MS nih.govmdpi.com |

| o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) | Diastereomeric isoindoles | HPLC-fluorescence, LC-MS nih.gov |

| 2-formylphenylboronic acid and (S)-BINOL | Diastereomeric iminoboronate esters | 1H NMR spectroscopy researchgate.net |

The choice of CDA depends on the specific analytical requirements, such as sensitivity and the separation efficiency of the resulting diastereomers. nih.gov For instance, FDAA is widely used and provides good enantioselectivity for many amino compounds. nih.govbiorxiv.org

Elucidation of Reaction Mechanisms for Key Transformations Involving this compound

Specific mechanistic studies for reactions involving this compound are not available in the surveyed literature. However, the reaction mechanisms can be predicted based on the well-established reactivity of primary and secondary/tertiary amines. mnstate.edumsu.edu

Reaction with Aldehydes and Ketones: The primary amine group of this compound can react with aldehydes and ketones to form an imine (Schiff base). This reaction is typically acid-catalyzed and proceeds through a tetrahedral carbinolamine intermediate. libretexts.orglibretexts.org

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a water molecule and forming an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final imine product. libretexts.orglibretexts.org

The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group but not so acidic that it protonates the primary amine, rendering it non-nucleophilic. libretexts.org

Alkylation: Both the primary and the secondary amine nitrogens in this compound are nucleophilic and can undergo alkylation with alkyl halides. The reaction proceeds via an SN2 mechanism. However, polyalkylation is a common issue, as the initially formed secondary amine is also reactive, and the tertiary amine can be further alkylated to form a quaternary ammonium salt. mnstate.edumsu.edu Using a large excess of the amine can favor monoalkylation.

Acylation: The primary amine can readily react with acylating agents like acyl chlorides or anhydrides to form amides. The reaction is a nucleophilic acyl substitution. The secondary amine in the piperazine ring can also be acylated, potentially leading to di-acylated products depending on the reaction conditions and stoichiometry.

Computational and Theoretical Investigations of 4 Pentylpiperazin 1 Amine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

The conformational landscape of 4-pentylpiperazin-1-amine is primarily determined by the arrangement of the piperazine (B1678402) ring and the attached pentyl chain. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the pentyl group and the amino group on the nitrogen atoms can lead to different chair conformations, as well as the less stable boat and twist-boat conformations.

A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule. rsc.org This can be achieved by rotating the flexible bonds, such as those in the pentyl chain and the C-N bonds of the piperazine ring, and calculating the energy of each resulting conformer. The results of such an analysis would identify the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be present in equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Piperazine Ring Conformation | Pentyl Chain Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.50 |

| 3 | Twist-Boat | - | 5.80 |

| 4 | Boat | - | 7.20 |

Note: This table is a hypothetical representation of potential results from a conformational analysis and is intended for illustrative purposes.

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide a detailed picture of how electrons are distributed across the molecule. nih.gov A molecular electrostatic potential (MEP) map, for instance, can visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is particularly useful in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.org A smaller gap suggests that the molecule is more reactive. scirp.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the amino group nitrogen |

| LUMO | 1.2 | Distributed over the piperazine ring and pentyl chain |

| HOMO-LUMO Gap | 9.7 | Indicates moderate reactivity |

Note: This table presents hypothetical FMO energy values to illustrate the type of data obtained from such an analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. mdpi.comdovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change. mdpi.com

These simulations are particularly valuable for understanding how the molecule behaves in a solvent, such as water. The interactions between the solute (this compound) and the solvent molecules can significantly influence its conformation and reactivity. MD simulations can reveal the structure of the solvation shell around the molecule and the dynamics of solvent exchange. Furthermore, by analyzing the trajectory, one can study the flexibility of the molecule, including the motions of the piperazine ring and the pentyl chain. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. nih.gov By comparing the predicted shifts with experimental data, one can confirm the molecular structure and assign the observed signals to specific atoms.

Similarly, the infrared (IR) vibrational frequencies can be calculated. nih.gov These calculations provide information about the vibrational modes of the molecule, which correspond to the stretching and bending of chemical bonds. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and to confirm the presence of the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, -NH₂) | 2.85 | 2.82 |

| ¹³C NMR (ppm, C adjacent to N) | 52.3 | 52.1 |

| IR Frequency (cm⁻¹, N-H stretch) | 3350 | 3345 |

Note: This table is a hypothetical comparison to demonstrate the utility of computational spectroscopy.

Computational Studies on Reactivity, Reaction Pathways, and Transition State Analysis

Computational chemistry is a powerful tool for investigating the reactivity of this compound and for elucidating the mechanisms of reactions in which it participates. nih.govnih.gov By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, one could computationally study the N-alkylation of this compound. By calculating the energies of the reactants, the transition state, and the products, one can determine the thermodynamics and kinetics of the reaction. This type of analysis can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of the reaction.

In Silico Design Principles for Rational Modification of this compound Derivatives

The insights gained from computational studies can be used to rationally design new derivatives of this compound with desired properties. nih.govnih.gov This process, known as in silico design, involves computationally screening a virtual library of candidate molecules to identify those that are most likely to exhibit the desired activity. nih.gov

For instance, if the goal is to develop a derivative with enhanced binding affinity to a particular biological target, one could use molecular docking simulations to predict the binding mode and affinity of a series of modified compounds. mdpi.com The results of these simulations can then be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. By systematically modifying the structure of the pentyl chain or by introducing substituents on the piperazine ring, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interactions with the target.

Role of 4 Pentylpiperazin 1 Amine As a Key Synthetic Building Block and Precursor

Integration into Advanced Organic Scaffolds and Complex Molecular Architectures

The bifunctional nature of 4-Pentylpiperazin-1-amine, with its nucleophilic secondary and primary amine groups, allows it to be readily incorporated into more complex molecular structures. The primary amine can undergo a wide range of reactions, including alkylation, acylation, and reductive amination, to introduce new substituents. libretexts.orgyoutube.comyoutube.com The secondary amine within the piperazine (B1678402) ring can also participate in similar transformations, often with different reactivity, enabling selective functionalization.

This dual reactivity is instrumental in constructing advanced organic scaffolds. For instance, the primary amine can be used to link the piperazine moiety to other cyclic or acyclic structures, while the secondary amine can be functionalized to modulate the physicochemical properties of the final molecule, such as solubility, lipophilicity, and basicity. This strategic incorporation is vital in the design of compounds with specific biological activities.

The pentyl group also plays a significant role by providing a lipophilic domain, which can influence the molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The combination of the polar piperazine ring and the nonpolar pentyl chain results in an amphiphilic character that can be advantageous in various applications.

Precursor for Novel Heterocyclic Systems Beyond Piperazine

Beyond its direct incorporation, this compound is a valuable precursor for synthesizing novel heterocyclic systems that extend beyond the initial piperazine core. msu.eduorganic-chemistry.org The primary amine group is a key reactive handle for intramolecular cyclization reactions. For example, reaction with appropriate dielectrophiles can lead to the formation of fused or spirocyclic heterocyclic systems.

One common strategy involves the reaction of the primary amine with α,β-unsaturated carbonyl compounds, which can lead to the formation of new ring systems through Michael addition followed by intramolecular condensation. beilstein-journals.org Similarly, reaction with dicarbonyl compounds or their equivalents can be employed to construct new heterocyclic rings fused to the piperazine core. These transformations significantly expand the structural diversity of molecules that can be accessed from this starting material.

The synthesis of such novel heterocyclic systems is of great interest in medicinal chemistry, as different heterocyclic cores can exhibit a wide range of biological activities. The ability to generate new and complex ring systems from a readily available precursor like this compound is a powerful tool for drug discovery programs.

Table 1: Examples of Reactions for Synthesizing Novel Heterocycles

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| Michael Addition/Condensation | α,β-Unsaturated Ketone | Fused Pyrimidine Derivative |

| Condensation | 1,3-Dicarbonyl Compound | Fused Pyrazole Derivative |

| Cyclization | Dihalide | Bicyclic Piperazine Derivative |

Utilization in Polymer Chemistry and Functional Material Design

In the realm of polymer chemistry, the difunctional nature of this compound makes it a candidate for use as a monomer, cross-linker, or surface modifier in the design of functional materials. polysciences.com The presence of two reactive amine groups allows it to participate in polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives, to form polyamides.

As a cross-linker, it can be used to connect polymer chains, thereby modifying the mechanical and thermal properties of the material. nih.govthermofisher.comnih.gov The density of cross-linking can be controlled to tune the properties of the resulting polymer network. The pentyl group can also influence the properties of the final polymer, for instance, by increasing its hydrophobicity.

Furthermore, this compound can be employed for the surface modification of materials. mdpi.comnih.govbiochempeg.commdpi.comnih.gov By grafting this molecule onto the surface of a substrate, the surface properties can be altered. For example, the introduction of the piperazine moiety can change the surface charge and hydrophilicity, which can be useful for applications such as improving the biocompatibility of medical implants or creating surfaces with specific binding properties. biochempeg.com

Development of Chemical Probes and Tags via Functionalization

The reactive primary amine of this compound provides a convenient attachment point for the development of chemical probes and tags. purdue.edufrontiersin.orgrjeid.comnih.govnih.gov These tools are essential for studying biological processes and for the identification and validation of drug targets.

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the primary amine, the resulting molecule can be used to label and visualize specific biological targets. chemrxiv.orgchemrxiv.orgrsc.org The piperazine scaffold can be designed to have affinity for a particular protein or enzyme, and the pentyl group can contribute to its cell permeability.

The functionalization of this compound can also be used to create affinity-based probes for target identification. frontiersin.org In this approach, the molecule is designed to bind to a specific protein, and a reactive group is incorporated to allow for covalent attachment to the target. This enables the isolation and identification of the protein of interest. The modular nature of the synthesis, starting from this compound, allows for the rapid generation of a library of probes with different properties.

Advanced Analytical Characterization Techniques for Research on 4 Pentylpiperazin 1 Amine

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are indispensable tools in the analysis of 4-Pentylpiperazin-1-amine, providing high-resolution separation for purity determination and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of this compound. Due to the primary amine group and the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, methods often rely on derivatization to introduce a UV-active or fluorescent tag.

Purity Assessment: For purity assessment, reversed-phase HPLC is commonly employed. A C18 column is a typical choice for the stationary phase, offering good retention for the nonpolar pentyl group of the molecule. The mobile phase often consists of a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to ensure good peak shape and resolution. nih.govnih.gov UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.netoup.com This is particularly beneficial for resolving closely related impurities that may be present in the this compound sample.

Reaction Monitoring: UPLC coupled with mass spectrometry (UPLC-MS) is an invaluable tool for monitoring the progress of reactions involving the synthesis of this compound. researchgate.net This allows for the rapid identification of starting materials, intermediates, and the final product, as well as any side products, in a single run. The high throughput of UPLC-MS enables chemists to quickly optimize reaction conditions. researchgate.net

| Parameter | HPLC | UPLC |

| Column | C18, 5 µm particle size | C18, <2 µm particle size |

| Mobile Phase | Acetonitrile/Water with acid | Acetonitrile/Water with acid |

| Flow Rate | 0.5-2.0 mL/min | 0.2-0.6 mL/min |

| Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Sensitivity | Good | Excellent |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) with Appropriate Derivatization Strategies

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity, leading to peak tailing. jfda-online.com Therefore, derivatization is often a necessary step to improve its volatility and thermal stability. nih.govresearchgate.net

Derivatization for GC Analysis: Common derivatization strategies for amines in GC include acylation and silylation. nih.govresearchgate.net Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride can create less polar and more volatile derivatives. jfda-online.comscholars.direct Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, which also increases volatility. nih.gov

GC-MS for Identification and Quantification: GC-MS provides both chromatographic separation and mass spectral data, which allows for the confident identification of this compound and its derivatives. scholars.directresearchgate.net The mass spectrum provides a unique fragmentation pattern that can be used as a fingerprint for the compound. For quantitative analysis, a calibration curve can be constructed using a suitable internal standard.

| Derivatization Strategy | Reagent Example | Purpose |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increases volatility, improves peak shape |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility, improves thermal stability |

Capillary Electrophoresis (CE) and Related Separation Methods

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of charged species like this compound. As a primary amine, this compound will be protonated in acidic buffer systems and can be separated based on its charge-to-size ratio.

Separation Principles: In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). An electric field is applied across the capillary, causing the analytes to migrate at different velocities. For piperazine (B1678402) derivatives, acidic buffers are often used to ensure the analytes are positively charged. gtfch.orgnih.govdntb.gov.ua The composition of the BGE, including its pH and the presence of additives, can be optimized to achieve the desired separation. gtfch.orgnih.gov

On-Column Derivatization: To enhance detection sensitivity, on-column derivatization can be employed. This involves injecting a plug of the analyte and a plug of a derivatizing reagent into the capillary, where they react to form a detectable product before separation. nih.gov This approach has been demonstrated for the analysis of alkylamines using reagents like phthalic anhydride. nih.govresearchgate.net

| Parameter | Typical Condition | Purpose |

| Capillary | Fused-silica | Provides a surface for the electroosmotic flow |

| Background Electrolyte | Acidic buffer (e.g., phosphate (B84403) or formate) | Ensures analyte is protonated and mobile |

| Applied Voltage | 15-30 kV | Drives the separation |

| Detection | UV or Diode Array Detector (DAD) | Monitors the separated analytes |

Derivatization Strategies for Enhanced Analytical Detection and Separation in Research

Derivatization is a key strategy to overcome the analytical challenges associated with this compound, primarily its lack of a strong chromophore for UV-Vis detection and its polarity for GC analysis.

The primary amine group in this compound is the main target for derivatization. A variety of reagents can be used to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity in HPLC, or to increase volatility for GC analysis. nih.govthermofisher.comresearchgate.net

Common Derivatizing Reagents:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. nih.govnih.govrsc.orgijcce.ac.irresearchgate.netqascf.comqascf.com This is a widely used reagent for the analysis of amines in various matrices. The derivatization is typically carried out in an alkaline medium. nih.govijcce.ac.ir

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. researchgate.netoup.comthermofisher.comresearchgate.netsigmaaldrich.comnih.gov This reagent is often used for the analysis of amino acids and other primary amines. The reaction is also performed under alkaline conditions. researchgate.netoup.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form fluorescent isoindole derivatives. thermofisher.comresearchgate.net This reaction is rapid and specific for primary amines.

The choice of derivatization reagent depends on the analytical technique being used and the desired sensitivity. For HPLC with fluorescence detection, both DNS-Cl and FMOC-Cl are excellent choices. For GC-MS, acylation or silylation reagents are more appropriate.

| Derivatizing Reagent | Target Functional Group | Detection Method |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, UV |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |

| Trifluoroacetic anhydride (TFAA) | Primary and Secondary Amines | GC-MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary and Secondary Amines | GC-MS |

Future Perspectives and Emerging Research Avenues for 4 Pentylpiperazin 1 Amine

Development of Novel and Highly Selective Synthetic Routes for 4-Pentylpiperazin-1-amine

The synthesis of N-alkylated piperazines is a well-established area of organic chemistry, yet the pursuit of novel, efficient, and selective methods remains a key research focus. nih.gov For a molecule such as this compound, future research is likely to concentrate on methodologies that offer high yields, atom economy, and stereocontrol, while minimizing waste and procedural complexity.

One promising avenue lies in the adaptation of multicomponent reactions (MCRs). The Ugi tetrazole reaction, for instance, provides a powerful platform for the de novo synthesis of highly substituted piperazines in a one-pot procedure. thieme-connect.com This approach could be tailored for the synthesis of this compound by carefully selecting the appropriate starting materials, potentially offering a more convergent and diversity-oriented route compared to traditional multi-step syntheses.

Another area of exploration is the use of innovative catalyst systems. Palladium-catalyzed cyclization reactions have demonstrated considerable success in the modular synthesis of substituted piperazines. organic-chemistry.orgacs.org Future investigations could focus on developing catalysts that are specifically tailored for the regioselective and stereoselective synthesis of this compound and its derivatives. Furthermore, visible-light-promoted decarboxylative annulation protocols are emerging as a mild and efficient method for constructing piperazine (B1678402) rings, offering a potentially greener alternative to traditional methods. organic-chemistry.org

The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been established as a versatile strategy for the synthesis of piperazine derivatives. rsc.orgresearchgate.net Research in this direction could lead to novel synthetic pathways to this compound through the judicious choice of activating agents and nucleophiles.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (e.g., Ugi) | One-pot synthesis, high atom economy, diversity-oriented. thieme-connect.com | Rapid and efficient assembly of the core structure. |

| Palladium-Catalyzed Cyclization | Modular, high regio- and stereochemical control. organic-chemistry.orgacs.org | Precise control over the final molecular architecture. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, use of renewable energy. organic-chemistry.org | Greener and more sustainable synthetic routes. |

| DABCO Bond Cleavage | Versatile, access to a wide range of derivatives. rsc.orgresearchgate.net | Novel disconnection approaches and functionalization opportunities. |

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The inherent structural features of this compound, namely the presence of two distinct nitrogen atoms with differing steric and electronic environments, suggest a rich and largely unexplored reactivity profile. Future research is anticipated to delve into the catalytic potential of this molecule and its derivatives.

The piperazine scaffold is a privileged structure in the development of ligands for transition metal catalysis. rsc.org The N-H and N-pentyl nitrogen atoms of this compound could act as a bidentate ligand, coordinating with various metal centers to form novel catalysts. These catalysts could find applications in a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The pentyl group could also play a crucial role in modulating the solubility and stability of these catalytic complexes in different reaction media.

Furthermore, the primary amine group of this compound can be readily functionalized to introduce other catalytically active moieties. For example, the attachment of phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors could lead to the development of a new class of hybrid ligands with tunable electronic and steric properties.

Direct C-H functionalization of the piperazine ring is another exciting frontier. beilstein-journals.org While challenging, the development of methods for the selective activation and functionalization of the C-H bonds alpha to the nitrogen atoms would open up new avenues for creating complex and diverse molecular architectures based on the this compound scaffold.

| Potential Catalytic Application | Rationale | Key Research Focus |

| Bidentate Ligand for Transition Metals | Presence of two distinct nitrogen donor atoms. | Synthesis and characterization of metal complexes and their catalytic activity. |

| Platform for Hybrid Ligand Synthesis | Reactive primary amine for functionalization. | Development of new phosphine, NHC, and other hybrid ligands. |

| C-H Functionalization Catalyst | Potential for direct, late-stage modification. | Design of catalysts for selective C-H activation of the piperazine ring. |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

In recent years, computational chemistry has become an indispensable tool in guiding synthetic efforts and predicting molecular properties. nih.govmdpi.com For this compound, advanced computational modeling is expected to play a pivotal role in accelerating research and development.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and thermodynamic properties of this compound and its derivatives. nih.govresearchgate.net Such studies can provide valuable insights into the preferred sites of reaction, the stability of intermediates, and the energy barriers of potential reaction pathways. This information can be used to design more efficient synthetic routes and to predict the outcomes of unexplored reactions.

Molecular docking and molecular dynamics simulations can be utilized to explore the potential interactions of this compound-based ligands with biological targets or material surfaces. nih.gov This is particularly relevant for the design of new catalysts, where understanding the binding mode of the ligand to the metal center is crucial for optimizing catalytic activity and selectivity.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for predictive chemistry. rsc.org By training algorithms on large datasets of known reactions and molecular properties, it may be possible to predict the optimal reaction conditions for the synthesis of this compound and to identify novel applications for this compound.

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.gov | Prediction of reaction pathways and optimization of synthetic conditions. |

| Molecular Docking/Dynamics | Simulation of interactions with other molecules. nih.gov | Design of novel catalysts and functional materials. |

| Machine Learning/AI | Predictive modeling of reactions and properties. | Accelerated discovery of new synthetic routes and applications. |

Integration of this compound into Complex Research Materials with Tunable Properties (non-biological applications)

The unique combination of a hydrophilic piperazine core and a lipophilic pentyl chain makes this compound an attractive building block for the construction of complex research materials with tunable properties.

One area of interest is the development of novel polymers. The bifunctional nature of this compound allows it to be incorporated into polymer backbones or to be used as a pendant group to modify the properties of existing polymers. rsc.org The piperazine moiety can impart desirable characteristics such as thermal stability, pH responsiveness, and metal-coordinating ability, while the pentyl group can enhance solubility in organic solvents and influence the self-assembly behavior of the resulting polymers.

Another potential application is in the field of metal-organic frameworks (MOFs). The piperazine nitrogen atoms can act as linkers to connect metal nodes, leading to the formation of porous materials with high surface areas. rsc.org The pentyl groups could line the pores of the MOF, creating a hydrophobic environment that could be exploited for applications such as gas separation or the encapsulation of nonpolar guest molecules.

Furthermore, this compound can serve as a molecular spacer in the design of functional materials for electronics and photonics. mdpi.com The rigid piperazine ring can provide structural stability, while the pentyl chain can be used to control the intermolecular spacing and packing of the molecules, thereby influencing their electronic and optical properties.

| Material Type | Role of this compound | Potential Properties and Applications |

| Polymers | Monomer or modifying agent. rsc.org | Thermally stable, pH-responsive materials for coatings and membranes. |

| Metal-Organic Frameworks (MOFs) | Organic linker. rsc.org | Porous materials for gas storage, separation, and catalysis. |

| Functional Organic Materials | Molecular spacer and structural component. mdpi.com | Materials with tailored electronic and optical properties for devices. |

Role in Multicomponent Reactions and Cascade Processes for Rapid Scaffold Assembly

Multicomponent reactions (MCRs) and cascade processes represent highly efficient strategies for the rapid construction of complex molecular scaffolds from simple starting materials. acs.orgchemistryworld.com The reactivity of this compound makes it an ideal candidate for participation in such transformations.

The primary amine group of this compound can readily participate in a variety of MCRs, such as the Ugi and Passerini reactions, to generate highly functionalized and structurally diverse products. thieme-connect.com The piperazine ring can serve as a rigid scaffold to which multiple substituents can be attached in a single step, providing rapid access to libraries of novel compounds.

Cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, offer another powerful approach to molecular complexity. chemistryworld.com this compound could be designed to undergo a cascade cyclization process following an initial intermolecular reaction, leading to the formation of polycyclic structures with well-defined stereochemistry.

The development of novel MCRs and cascade reactions involving this compound is a promising area for future research. These methodologies could provide a platform for the efficient synthesis of a wide range of complex molecules with potential applications in materials science and catalysis.

| Reaction Type | Potential Role of this compound | Outcome |

| Multicomponent Reactions (MCRs) | Nucleophilic component. thieme-connect.comacs.org | Rapid generation of molecular diversity and complex scaffolds. |

| Cascade Processes | Trigger or participant in the cascade. chemistryworld.com | Efficient synthesis of polycyclic and stereochemically rich molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.